Lipophilicity Elevation vs. Unsubstituted 2-Benzylpyrrolidine
2-[(3-Ethylphenyl)methyl]pyrrolidine displays a computed XLogP3 of 3.1 [1], compared to 2.3 for the unsubstituted 2-benzylpyrrolidine [2]. This represents a ΔLogP of +0.8, indicating significantly increased lipophilicity conferred by the meta-ethyl substituent. The vendor-reported LogP of 2.54 corroborates this trend, although methodological differences between computational and chromatographic determinations account for the numerical offset.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; Vendor LogP = 2.54 |
| Comparator Or Baseline | 2-Benzylpyrrolidine: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.8; ΔVendor LogP ≈ +0.14 vs. comparator literature LogP ~2.4 |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm); vendor LogP by internal chromatographic method |
Why This Matters
A LogP shift of +0.8 is substantial and can alter membrane permeability and CNS partitioning, making the compound more suitable for targets requiring higher lipophilicity than the parent scaffold.
- [1] PubChem CID 76821940, Computed XLogP3 = 3.1. View Source
- [2] PubChem CID 339556, 2-Benzylpyrrolidine, Computed XLogP3 = 2.3. View Source
